(E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide
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Overview
Description
(E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide is a synthetic organic compound that features a combination of imidazole, pyrimidine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution with 1H-imidazole to form 2-(1H-imidazol-1-yl)pyrimidine.
Acryloylation: The intermediate is then subjected to acryloylation using acryloyl chloride in the presence of a base like triethylamine to form the acrylamide derivative.
Furan Substitution: Finally, the furan ring is introduced via a Heck reaction, where the acrylamide derivative reacts with a furan boronic acid or furan halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Heck reaction using more efficient palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole and pyrimidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted imidazole or pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. The imidazole and pyrimidine rings are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, this compound is studied for its potential therapeutic effects. It may act as an anti-inflammatory or anticancer agent, depending on its interaction with specific molecular targets.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrimidine ring can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a thiophene ring instead of a furan ring.
(E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of (E)-N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(furan-2-yl)acrylamide lies in its combination of the furan ring with the imidazole and pyrimidine moieties. This specific arrangement allows for unique interactions with biological targets, potentially leading to distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-imidazol-1-ylpyrimidin-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2/c20-13(4-3-12-2-1-7-21-12)18-11-8-16-14(17-9-11)19-6-5-15-10-19/h1-10H,(H,18,20)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLLIFUPFLWRJL-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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